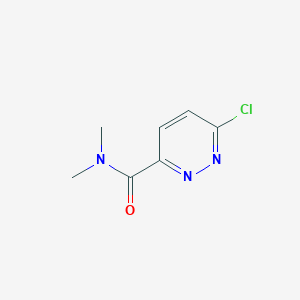
6-chloro-N,N-dimethylpyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N,N-dimethylpyridazine-3-carboxamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is a pyridazine derivative, characterized by the presence of a chloro group at the 6th position and a carboxamide group at the 3rd position, with N,N-dimethyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 6-chloropyridazine with dimethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 6-chloro-N,N-dimethylpyridazine-3-carboxamide often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N,N-dimethylpyridazine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form corresponding acids or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
6-chloro-N,N-dimethylpyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 6-chloro-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloropyridazine
- N,N-dimethylpyridazine-3-carboxamide
- 6-chloro-N-methylpyridazine-3-carboxamide
Uniqueness
6-chloro-N,N-dimethylpyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
6-chloro-N,N-dimethylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-4-6(8)10-9-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVZQMITYLUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
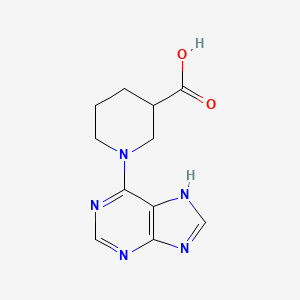
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2732754.png)
![N-[(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2732755.png)
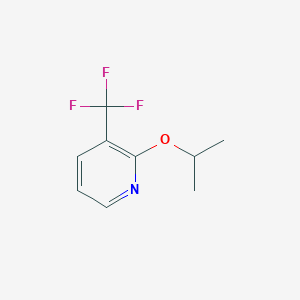
![ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2732758.png)
![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)
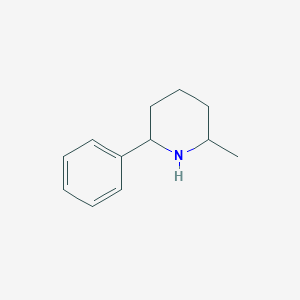
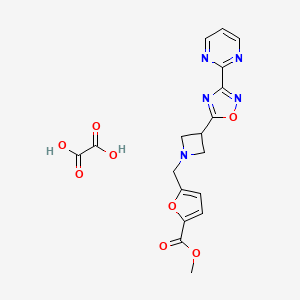
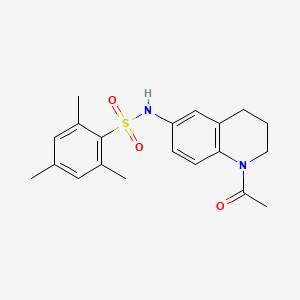
![6-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]pyridine-2-carboxylic acid](/img/structure/B2732765.png)
![[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B2732769.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B2732770.png)
![2,6-difluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2732771.png)
![6-Cyclopropyl-3-[2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2732772.png)
